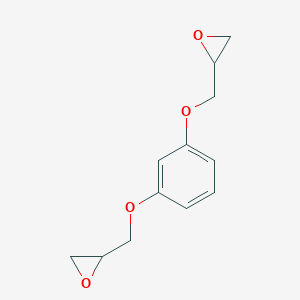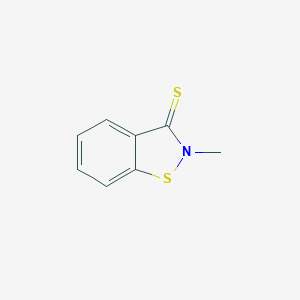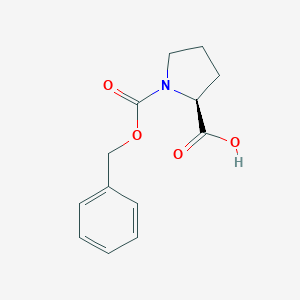
1-(3-butyloxiran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-butyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C8H14O2 3,4-epoxy-2-octanone . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From (Z)-3-Octen-2-ol: One common method involves the epoxidation of (Z)-3-octen-2-ol using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production of 1-(3-butyloxiran-2-yl)ethanone typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-butyloxiran-2-yl)ethanone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products Formed:
Oxidation: Various oxidized ketones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(3-butyloxiran-2-yl)ethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Polymer Production: It is used in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 1-(3-butyloxiran-2-yl)ethanone primarily involves the reactivity of its oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Ethanone, 1-(3-methyloxiranyl)-: This compound has a similar structure but with a methyl group instead of a butyl group.
3,4-Epoxy-2-pentanone: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(3-butyloxiran-2-yl)ethanone is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer carbon chains are advantageous .
Properties
CAS No. |
17257-80-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
InChI Key |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
Canonical SMILES |
CCCCC1C(O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)




![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)



![6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B94952.png)
